molecular formula C19H26N2O2S B019334 Pergolide sulfone CAS No. 72822-03-8

Pergolide sulfone

Cat. No.: B019334
CAS No.: 72822-03-8
M. Wt: 346.5 g/mol
InChI Key: BRFHHAXHZFOBNY-FDQGKXFDSA-N
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Description

Pergolide sulfone is a metabolite of pergolide, an ergot-derived dopamine agonist. Pergolide was initially used in the treatment of Parkinson’s disease due to its high affinity for dopamine receptors. due to its association with cardiac valvulopathy, its use has been limited in many countries . This compound retains some of the pharmacological properties of its parent compound and has been studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pergolide sulfone can be synthesized through the oxidation of pergolide. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfone group without over-oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of oxidizing agents to maximize yield and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Pergolide sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

Pergolide sulfone exerts its effects primarily through its action on dopamine receptors. It acts as an agonist at dopamine D2 and D3 receptors, mimicking the effects of dopamine and thereby modulating neurotransmission. This action helps alleviate symptoms of Parkinson’s disease by compensating for the reduced dopamine levels in the brain. Additionally, this compound may interact with serotonin receptors, contributing to its pharmacological profile .

Comparison with Similar Compounds

Comparison: Pergolide sulfone is unique due to its specific chemical structure and its metabolic relationship with pergolide. Unlike cabergoline, pramipexole, and ropinirole, this compound retains some of the ergot-related pharmacological properties, which may contribute to its distinct therapeutic effects and side effect profile. Its interaction with both dopamine and serotonin receptors also sets it apart from some of the other dopamine agonists .

Properties

CAS No.

72822-03-8

Molecular Formula

C19H26N2O2S

Molecular Weight

346.5 g/mol

IUPAC Name

(6aR,9S,10aR)-9-(methylsulfonylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H26N2O2S/c1-3-7-21-11-13(12-24(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16+,18+/m0/s1

InChI Key

BRFHHAXHZFOBNY-FDQGKXFDSA-N

Isomeric SMILES

CCCN1C[C@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

Canonical SMILES

CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)(=O)C

Pictograms

Irritant

Synonyms

(8β)-8-[(Methylsulfonyl)methyl]-6-propyl-ergoline; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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